molecular formula C19H13F3N4OS2 B2613155 3-((3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide CAS No. 905786-88-1

3-((3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide

Cat. No. B2613155
CAS RN: 905786-88-1
M. Wt: 434.46
InChI Key: ZRWKZNNATQDFBK-UHFFFAOYSA-N
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Description

The compound “3-((3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide” has a molecular formula of C19H13F3N4OS2 . It is listed under CAS No. 905786-88-1.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into compounds with similar structures to "3-((3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide" often focuses on the synthesis of heterocyclic compounds. These compounds play a crucial role in the development of new pharmaceuticals, materials, and chemical entities with unique biological and chemical properties. For instance, studies on the synthesis of new polysubstituted thiophenes and 1,3,4‐thiadiazoles incorporating pyridine moieties have demonstrated significant antitumor activity against human cancer cell lines (Ali et al., 2013).

Antitumor and Anticancer Research

The structural motifs found in compounds similar to the one are frequently explored for their antitumor and anticancer properties. Research into novel synthesis pathways and the biological evaluation of such compounds can lead to the discovery of new therapeutic agents. For example, the synthesis and antitumor evaluation of certain new heterocyclic compounds derived from cyanoacetamide precursors have shown promising results in inhibiting tumor growth in vitro (Shams et al., 2010).

properties

IUPAC Name

3-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4OS2/c20-19(21,22)14-10-15(12-4-2-1-3-5-12)25-17(13(14)11-23)28-8-6-16(27)26-18-24-7-9-29-18/h1-5,7,9-10H,6,8H2,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWKZNNATQDFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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